8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
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Overview
Description
8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a chemical compound with the molecular formula C14H17N3O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: Researchers study its interactions with biological systems to understand its potential therapeutic effects and toxicity profiles.
Mechanism of Action
The mechanism of action of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis signaling pathway. The compound’s benzyl groups are thought to interact with hydrophobic pockets in the target protein, stabilizing the inhibitor-protein complex and preventing the progression of necroptosis .
Comparison with Similar Compounds
8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one can be compared with other spiro compounds such as:
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar core structure but differs in the functional groups attached, leading to variations in chemical reactivity and biological activity.
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: Another related compound with distinct functional groups that influence its applications and properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPQBDFNGEGGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629282 |
Source
|
Record name | 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-30-8 |
Source
|
Record name | 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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